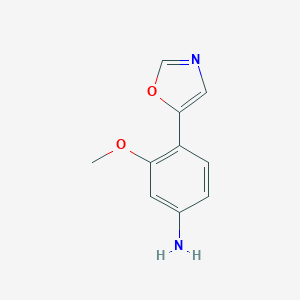

3-Methoxy-4-(oxazol-5-yl)aniline

説明

Structure

3D Structure

特性

IUPAC Name |

3-methoxy-4-(1,3-oxazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-13-9-4-7(11)2-3-8(9)10-5-12-6-14-10/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCMMXMEXWSPCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572997 | |

| Record name | 3-Methoxy-4-(1,3-oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198821-79-3 | |

| Record name | 3-Methoxy-4-(1,3-oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity and Pharmacological Investigations of 3 Methoxy 4 Oxazol 5 Yl Aniline Derivatives

Enzyme Inhibition Studies

The primary focus of research into the derivatives of 3-methoxy-4-(oxazol-5-yl)aniline has been their ability to inhibit specific enzymes involved in critical cellular pathways.

Inosine (B1671953) monophosphate dehydrogenase (IMPDH) is a crucial enzyme that catalyzes the rate-limiting step in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.gov As this pathway is essential for cell proliferation, IMPDH has emerged as a key therapeutic target. nih.gov The (5-Oxazolyl)-phenyl fragment, a core component of the title compound, is considered an excellent structural motif for compounds with immunosuppressive, antiviral, and anticancer properties, often linked to IMPDH inhibition. benthamdirect.com In line with this, novel 2-aminooxazoles based on the this compound chemotype have been synthesized and evaluated for their ability to inhibit IMPDH catalytic activity. nih.gov Specifically, (5-oxazolyl)phenyl amine derivatives have been identified as potential IMPDH inhibitors. nih.gov

In humans, IMPDH exists in two isoforms, IMPDH I and IMPDH II. researchgate.net While IMPDH I is expressed constitutively, the expression of IMPDH II is upregulated in proliferating cells, including cancerous ones, making it a primary target for therapeutic intervention. researchgate.net Derivatives of the this compound scaffold have shown significant promise in this area. Multiple analogues based on this chemotype have been found to inhibit IMPDH with low nanomolar potency. nih.gov One notable derivative, N-[2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]phenyl]-N-methyl-4-morpholineacetamide, was identified as a novel and potent inhibitor of IMPDH. nih.gov

| Compound | Target | Potency |

|---|---|---|

| N-[2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]phenyl]-N-methyl-4-morpholineacetamide | IMPDH | Low nanomolar potency nih.gov |

The inhibition of IMPDH is an extremely promising therapeutic strategy for a variety of diseases. nih.govtandfonline.com By effectively inhibiting this enzyme, the proliferation of cancer cells can be slowed, and viral replication can be halted. nih.govtandfonline.com

Anticancer Strategies: Mycophenolic acid, the first discovered IMPDH inhibitor, has demonstrated anti-tumor activity in numerous cancer cell lines. nih.gov The development of new IMPDH inhibitors is seen as a viable approach for cancer therapy, as IMPDH2 is often upregulated in tumor cells. researchgate.netnih.gov The 1,3-oxazole moiety is considered a useful template for developing novel anticancer agents. nih.gov

Immunosuppressive Strategies: IMPDH inhibitors have established roles as immunosuppressive agents. nih.gov The potent derivative N-[2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]phenyl]-N-methyl-4-morpholineacetamide has demonstrated excellent in vivo activity, showing inhibition of antibody production in mice and efficacy in an adjuvant-induced arthritis model in rats, confirming its immunosuppressive potential. nih.gov

Antiviral Strategies: A series of novel (5-oxazolyl)phenyl amine derivatives have been synthesized and evaluated for their antiviral activities. nih.gov Several compounds exhibited potent activity against Hepatitis C virus (HCV) and Coxsackie viruses B3 (CVB3) and B6 (CVB6) at low micromolar concentrations. nih.govresearchgate.net This broad-spectrum activity highlights the potential of this chemical class in developing new antiviral agents. nih.gov

| Compound ID | Virus Target | IC₅₀ (µM) |

|---|---|---|

| 17a1 | HCV | 0.28–0.92 nih.gov |

| 17a4 | HCV | 0.28–0.92 nih.gov |

| 17a6 | HCV | 0.28–0.92 nih.gov |

| 17b1 | HCV | 0.28–0.92 nih.gov |

| 17d1 | HCV | 0.28–0.92 nih.gov |

| 17e2 | HCV | 0.28–0.92 nih.gov |

| 17g3 | HCV | 0.28–0.92 nih.gov |

| Various Derivatives | CVB3 and/or CVB6 | < 2.0 nih.gov |

While the primary focus for the this compound scaffold has been IMPDH, related heterocyclic structures containing oxazole (B20620) or oxadiazole rings have been investigated for their inhibitory effects on other enzymes. For instance, certain oxadiazole derivatives have been identified as potent inhibitors of α-amylase and α-glucosidase, suggesting potential applications in managing diabetes. nih.gov Other research has explored oxazole derivatives as inhibitors of nitric oxide synthases (iNOS) and xanthine (B1682287) oxidase. scite.airesearchgate.net These findings indicate that the broader class of oxazole-containing compounds has the potential to interact with a variety of enzymatic targets beyond IMPDH.

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition

Receptor Modulation and Cellular Interaction Studies

Beyond direct enzyme inhibition, derivatives of the core aniline (B41778) structure have been investigated for their role in modulating key cellular receptors, particularly those involved in cancer progression.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. semanticscholar.orgresearchgate.net Consequently, VEGFR-2 is a significant target for anti-angiogenic cancer therapies. researchgate.net The 2-methoxyaniline fragment is considered an important pharmacophore for potent VEGFR-2 inhibitors. nih.gov

While direct studies on this compound are limited, research on structurally similar compounds underscores the potential of this scaffold. A study on thiazole (B1198619) derivatives—where the oxazole's oxygen is replaced by sulfur—found that a 3-methoxyphenylthiazolyl derivative exhibited inhibitory activity against VEGFR-2. mdpi.com In the same study, other derivatives with electron-withdrawing groups, such as 4-chlorophenylthiazole and 3-nitrophenylthiazole, showed even greater VEGFR-2 inhibition, highlighting the tunability of this general scaffold for potent activity. mdpi.com

| Compound | VEGFR-2 Inhibition (%) | Reference Compound | Reference Inhibition (%) |

|---|---|---|---|

| 3-nitrophenylthiazolyl derivative (4d) | 85.72% mdpi.com | Sorafenib | 86.93% mdpi.com |

| 4-chlorophenylthiazole derivative (4b) | 81.36% mdpi.com | Sorafenib | 86.93% mdpi.com |

| 3-methoxyphenylthiazolyl derivative (4e) | 38.22% mdpi.com | Sorafenib | 86.93% mdpi.com |

P-glycoprotein Modulation

P-glycoprotein (P-gp) is a transmembrane protein that functions as an ATP-dependent efflux pump, actively transporting a wide variety of substrates out of cells. nih.gov In cancer cells, the overexpression of P-gp is a major mechanism of multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. nih.govnih.gov The development of P-gp inhibitors, also known as chemosensitizers, is a critical strategy to overcome MDR and restore the efficacy of chemotherapeutic agents. nih.gov

Research has shown that certain derivatives of this compound can act as modulators of P-gp. For instance, studies on oxazolo[5,4-d]pyrimidine (B1261902) derivatives have demonstrated their ability to inhibit P-glycoprotein, thereby reversing multidrug resistance in cancer cells. mdpi.com One particular derivative was noted for its capacity to inhibit the migration of HT29 colon cancer cells, a process that can be influenced by P-gp activity. mdpi.com The modulation of P-gp by these compounds can lead to an increased intracellular concentration of anticancer drugs, thereby enhancing their cytotoxic effects on resistant cancer cells. nih.gov The interaction of these derivatives with P-gp is an area of active investigation, with the goal of designing more potent and selective inhibitors to be used in combination with conventional chemotherapy.

Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of the MAPK pathway is a common feature in many human cancers, making it a prime target for anticancer drug development. The pathway includes a series of protein kinases, such as Raf, MEK, and ERK, that sequentially phosphorylate and activate one another.

Derivatives containing the this compound moiety have been investigated for their ability to inhibit the MAPK pathway. nih.gov Studies have revealed that certain substitutions on the biaryl side chain of these molecules are critical for disrupting this pathway. nih.gov For example, compounds with dimethoxy substitutions have been shown to sustain inhibitory activity on the phosphorylation of MEK (p-MEK) and ERK (p-ERK), key downstream components of the MAPK pathway. nih.gov In contrast, mono-methoxy substitutions on the biaryl side chain resulted in a less prolonged inhibition of p-MEK and/or p-ERK formation. nih.gov This suggests that the degree and position of methoxy (B1213986) substitutions play a significant role in the sustained disruption of MAPK signaling, which can be a valuable strategy in cancer therapy.

Furthermore, research on other methoxy-containing compounds, such as 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, has also demonstrated the suppression of the MAPK signaling pathway, highlighting the importance of the methoxy group in the anti-inflammatory and potentially anticancer effects of these molecules. nih.gov

Modulation of Cellular Proliferation and Differentiation

The ability to control cellular proliferation and differentiation is fundamental in the development of anticancer therapies. Uncontrolled cell proliferation is a hallmark of cancer, and inducing differentiation can be a therapeutic strategy to revert cancer cells to a less malignant state.

Derivatives of this compound have demonstrated potent anti-proliferative activity against various cancer cell lines. nih.gov For example, certain derivatives have exhibited IC50 values in the nanomolar range against the A549 lung cancer cell line. nih.gov

| Compound | A549 Cell Line IC50 (µM) |

| 3 | 0.06 ± 0.02 |

| 4 | 0.41 ± 0.13 |

| 5 | 0.28 ± 0.04 |

| Data from Western blot analyses for Hsp90 clients performed using A549 cell lysates. nih.gov |

Diverse Therapeutic Area Investigations

Anticancer Research Applications

The investigation of this compound derivatives has been a fertile ground for anticancer research. The structural motif is present in a variety of compounds that have been synthesized and evaluated for their cytotoxic activity against numerous human cancer cell lines. nih.gov

Apoptosis, or programmed cell death, is a natural and essential process for removing old, damaged, or infected cells. A key feature of cancer cells is their ability to evade apoptosis, leading to their uncontrolled growth and accumulation. Therefore, inducing apoptosis in cancer cells is a major goal of cancer therapy.

Derivatives of this compound have been shown to induce apoptosis in cancer cells through various mechanisms. nih.gov One study on a (Z)-3-(3'-methoxy-4'-(2-amino-2-oxoethoxy)benzylidene)indolin-2-one derivative demonstrated that it inhibited tumor cell proliferation by inducing apoptosis in human prostate cancer PC-3 cells. nih.gov This was confirmed by Hoechst staining and annexin-V binding assays. nih.gov

The apoptotic process induced by these compounds often involves the activation of caspases, a family of proteases that execute the apoptotic program. Western blot analysis revealed that treatment with the aforementioned derivative led to the activation of caspase-3. nih.gov Furthermore, it increased the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis, leading to mitochondrial dysfunction, which was also observed through a decrease in the mitochondrial membrane potential. nih.gov

Cell migration is a fundamental process in normal development and physiological processes. However, in the context of cancer, cell migration is a critical step in tumor invasion and metastasis, the main cause of cancer-related mortality. Therefore, inhibiting cancer cell migration is a key therapeutic strategy to prevent the spread of cancer.

Research has shown that derivatives of this compound can inhibit cancer cell migration. Treatment of PC-3 prostate cancer cells with a (Z)-3-(3'-methoxy-4'-(2-amino-2-oxoethoxy)benzylidene)indolin-2-one derivative resulted in the inhibition of cell migration, which was associated with the disorganization of the F-actin protein, a key component of the cellular cytoskeleton responsible for cell motility. nih.gov

In another study, an oxazolo[5,4-d]pyrimidine derivative was also found to inhibit the migration of HT29 colon cancer cells. mdpi.com The ability of these compounds to interfere with the migratory machinery of cancer cells underscores their potential as anti-metastatic agents.

Activity against Specific Cancer Cell Lines (e.g., CEM T-cells, HT29, HCT116, A549, Jurkat, K562)

There is currently no specific data available from published studies on the cytotoxic or anticancer activity of this compound or its derivatives against the human cancer cell lines CEM T-cells, HT29, HCT116, A549, Jurkat, and K562.

However, related heterocyclic structures incorporating oxazole and methoxyphenyl moieties have been investigated for their anticancer properties. For instance, various pyrazolopyridine and pyrimidine (B1678525) derivatives have demonstrated antiproliferative effects against colorectal cancer cell lines HT-29 and HCT-116. nih.govnih.govbau.edu.lbresearchgate.net These studies suggest that the broader chemical class to which this compound belongs is of interest in oncology research, though specific data for the compound is not available.

Antimicrobial Efficacy

Specific studies detailing the antimicrobial efficacy of this compound and its derivatives are not present in the available scientific literature. While oxazole-containing compounds have been explored for their antimicrobial properties, with some demonstrating activity against Gram-positive bacteria, this has not been specifically documented for this compound derivatives. nih.govnih.gov

There is no available research data on the activity of this compound or its derivatives against resistant bacterial strains. The challenge of antimicrobial resistance is a significant area of research, but investigations have not yet specifically included this compound. mdpi.com

No studies have been published that evaluate the antimycobacterial activity of this compound or its derivatives against Mycobacterium tuberculosis or other mycobacterial species. nih.govnih.gov Research into new antimycobacterial agents is ongoing, with a focus on various chemical scaffolds, but has not yet encompassed this specific compound. mdpi.com

Anti-inflammatory Properties

There is a lack of specific published data concerning the anti-inflammatory properties of this compound and its derivatives.

No research is currently available that investigates the modulation of inflammatory responses by this compound derivatives. Studies on other methoxy-containing compounds have shown modulation of inflammatory cytokines like TNF-α and IL-6, but similar mechanisms have not been explored for the subject compound. nih.govresearchgate.net

There are no published studies on the in vivo anti-inflammatory activity of this compound or its derivatives in animal models such as adjuvant-induced arthritis in rats. chondrex.comnih.govresearcher.lifenih.gov This model is widely used to evaluate potential anti-arthritic agents, but the derivatives of this compound have not been reported in such investigations. scielo.br

Immunomodulatory Applications

Currently, there is a lack of specific published research detailing the immunomodulatory applications of this compound or its direct derivatives. The exploration of how this compound and its analogues interact with the immune system remains an area for future scientific investigation.

Similarly, specific data on the inhibition of antibody production by this compound or its derivatives is not available in the current scientific literature. Research into the effects of this class of compounds on B-lymphocyte function and antibody synthesis is required to determine any potential activity in this area.

Neuroretinal Disease Treatment Potential (Stimulation of Retinal Precursor Cells)

There is no direct scientific evidence or published studies to support the potential of this compound or its derivatives in the treatment of neuroretinal diseases through the stimulation of retinal precursor cells. This remains a speculative area requiring dedicated research to ascertain any therapeutic viability.

Corrosion Inhibition Research

The structural components of this compound, namely the oxazole and aniline moieties, have been independently investigated for their corrosion inhibition properties. Organic compounds containing heteroatoms such as nitrogen and oxygen, along with aromatic rings, are known to be effective corrosion inhibitors for various metals and alloys in acidic environments. ijcsi.prokoreascience.kr These features are present in the title compound, suggesting its potential as a corrosion inhibitor.

The mechanism of corrosion inhibition by such organic molecules typically involves their adsorption onto the metal surface, forming a protective film. semanticscholar.org This film acts as a barrier, isolating the metal from the corrosive medium. The efficiency of inhibition is dependent on the molecule's ability to adsorb, which is influenced by its electronic structure, the presence of functional groups, and its molecular size.

Research on various oxazole derivatives has demonstrated their significant potential as corrosion inhibitors for steel. ijcsi.proresearchgate.netresearchgate.net These studies indicate that oxazole compounds can act as mixed-type inhibitors, affecting both anodic and cathodic reactions. researchgate.net The adsorption of these molecules on the metal surface often follows established adsorption isotherms, such as the Langmuir isotherm. researchgate.net

Similarly, aniline and its derivatives have a long history of being studied as corrosion inhibitors. The nitrogen atom in the amino group and the π-electrons of the aromatic ring play a crucial role in the adsorption process. The presence of substituents on the aniline ring, such as the methoxy group in the case of this compound, can further influence the inhibition efficiency by altering the electron density on the molecule.

While direct experimental data for this compound is not yet available, the established anti-corrosive properties of both oxazoles and anilines provide a strong rationale for investigating its efficacy in this application. Future research would likely involve electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, to quantify its inhibition efficiency and elucidate its mechanism of action on different metal surfaces.

Structure Activity Relationship Sar and Structure Function Correlations

Rational Drug Design and Molecular Modifications

The 3-Methoxy-4-(oxazol-5-yl)aniline core is a cornerstone in the rational design of enzyme inhibitors, especially for protein kinases, which are pivotal targets in oncology. nih.govsoci.org Drug design strategies often utilize this scaffold to orient functional groups into the ATP-binding pocket of kinases. The aniline (B41778) nitrogen and the oxazole (B20620) ring are key for establishing hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. acs.org

Molecular modifications based on this scaffold are systematically undertaken to enhance potency, selectivity, and pharmacokinetic properties. acs.org The design process often involves computational modeling to predict binding modes and guide the synthesis of new derivatives. For instance, the oxazole ring can act as a rigid linker, positioning other parts of the molecule for optimal interaction with the target enzyme. Modifications frequently target the aniline portion or introduce substituents onto the oxazole ring to explore different regions of the binding site and improve drug-like characteristics. tandfonline.com

Impact of Substituent and Positional Variations on Biological Activity

The biological activity of compounds derived from the this compound scaffold is highly sensitive to the nature and position of various substituents. SAR studies have demonstrated that even minor chemical alterations can lead to significant changes in potency and selectivity.

Substituents on the Aniline Ring: The methoxy (B1213986) group at the 3-position is often crucial for activity. Its electron-donating nature and steric bulk can influence the conformation of the molecule and its interaction with the target. Replacing or shifting this group can drastically reduce inhibitory potential. In studies on related benzoxazole (B165842) derivatives, electron-donating groups like methoxy and dimethylamino were found to be important for biological activity. nih.gov

Substituents on the Oxazole Ring: The substitution pattern on the oxazole ring plays a vital role. In a series of tyrosinase inhibitors based on oxazolone (B7731731) (a related oxazole structure), substitutions at the C-2 and C-4 positions were found to be critical for inhibitory activity. researchgate.net For kinase inhibitors, this position is often used to introduce larger groups that can access hydrophobic pockets within the enzyme's active site, thereby increasing potency.

Positional Isomerism: The relative positions of the methoxy, amino, and oxazole groups are critical. The specific arrangement in this compound is optimized for certain biological targets. Isomeric variations, such as moving the oxazole to a different position on the aniline ring, typically lead to a loss of activity, highlighting the precise structural requirements for effective binding.

The following table summarizes the impact of substitutions on a related anilino-quinazoline scaffold targeting EGFR kinase, illustrating common SAR principles.

| Compound Modification | Substituent | Target | Effect on Activity (IC50) |

| R1 on Quinazoline | 4-anilino | EGFR | Baseline Activity |

| R1 on Quinazoline | 3-ethynylanilino | EGFR | Increased Potency |

| R2 on Aniline | 3-chloro, 4-fluoro | EGFR | High Potency |

| R2 on Aniline | 3-methoxy | EGFR | Moderate Potency |

This table is illustrative of general SAR principles for kinase inhibitors based on aniline scaffolds. dnu.dp.ua

Structural Determinants for Enzyme Inhibition

The this compound scaffold contains key structural features that are determinants for potent enzyme inhibition, particularly against protein kinases and carbonic anhydrases. nih.gov

For kinase inhibition, the essential interactions are often:

Hinge Binding: The nitrogen atom of the aniline group and/or the nitrogen atom of the oxazole ring can act as hydrogen bond donors or acceptors, forming critical interactions with the backbone amide groups of the kinase hinge region. This anchors the inhibitor in the ATP-binding site. acs.org

Hydrophobic Interactions: The phenyl and oxazole rings provide a hydrophobic surface that can interact with nonpolar residues in the active site. In many kinase inhibitors, modifications are made to enhance these interactions by adding groups that fit into specific hydrophobic pockets. soci.org

Role of the Methoxy Group: The methoxy group can form specific hydrogen bonds or occupy a small hydrophobic pocket, contributing to both affinity and selectivity. Its position is often critical to avoid steric clashes while promoting favorable interactions.

In the context of carbonic anhydrase II inhibitors, a 1,3-oxazole ring has been shown to form a hydrogen bond with the Gln92 residue, while an adjacent thiophene (B33073) ring occupies a hydrophobic pocket. nih.gov This demonstrates the versatility of the oxazole scaffold in targeting different enzyme classes.

Structural Determinants for Cellular Pathway Modulation

The ability of compounds built upon the this compound scaffold to modulate cellular pathways is a direct consequence of their specific enzyme inhibition. By inhibiting a key enzyme like a protein kinase, these molecules can block downstream signaling events.

For example, an inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase built from this scaffold would block the EGFR signaling pathway. The structural features that ensure potent and selective EGFR inhibition are therefore the primary determinants of cellular pathway modulation. dnu.dp.ua These features include:

High affinity for EGFR over other kinases, which is often achieved by exploiting subtle differences in the amino acid residues of the active site. Modifications to the core scaffold can be tailored to interact with unique residues in the target kinase, thereby ensuring selectivity. nih.gov

Derivatives of oxazolo[5,4-d]pyrimidine (B1261902), a related fused heterocyclic system, have been identified as inhibitors of enzymes like adenosine (B11128) kinase and acetyl-CoA carboxylase, thereby modulating crucial metabolic and signaling pathways. researchgate.net

Comparative SAR Studies with Related Heterocyclic Scaffolds

The oxazole ring in the this compound scaffold is a five-membered heterocycle. Its properties are often compared with other heterocyclic rings in drug design to optimize biological activity and ADME (absorption, distribution, metabolism, and excretion) properties. rsc.org

Oxazoles vs. Isoxazoles: Isoxazoles are isomers of oxazoles with adjacent nitrogen and oxygen atoms. In some cases, replacing an oxazole with an isoxazole (B147169) can lead to improved selectivity or potency. For example, in the development of JNK inhibitors, replacing a pyrazole (B372694) with an isoxazole resulted in much-reduced p38 potency, thus improving selectivity for JNK. nih.gov The different arrangement of heteroatoms alters the electronic distribution and hydrogen bonding capacity of the ring, leading to different interactions with the target enzyme. nih.govmdpi.com

Oxazoles vs. Indoles: Indole (B1671886) is a larger, bicyclic heterocycle. While both can be part of kinase inhibitors, the indole scaffold is bulkier and offers different interaction possibilities. researchgate.net The choice between an oxazole and an indole depends on the specific topology of the target's active site. researchgate.net

Oxazoles vs. Pyrazolo[1,5-a]pyrimidines: This fused heterocyclic system is significantly larger and more complex than a simple oxazole ring. It is considered a privileged scaffold in its own right, often used to mimic the purine (B94841) core of ATP. nih.gov The pyrazolopyrimidine core offers multiple points for substitution and can engage in more extensive interactions with the target compared to a monocyclic oxazole. semanticscholar.org

Oxazoles vs. Thiazoles: Thiazoles are close bioisosteres of oxazoles, with the oxygen atom replaced by sulfur. This change increases lipophilicity and can alter metabolic stability. In some series of compounds, thiazole (B1198619) and oxazole derivatives show comparable biological activity, making them interchangeable scaffolds. nih.govnih.gov However, in other cases, the switch can significantly impact potency due to the different size and electronic properties of sulfur versus oxygen. researchgate.netresearchgate.net

The following table provides a conceptual comparison of these scaffolds.

| Scaffold | Key Features | Common Application in Drug Design |

| Oxazole | Planar, aromatic, H-bond acceptor capability. | Kinase inhibitors, various enzyme inhibitors. tandfonline.combenthamscience.com |

| Isoxazole | Isomer of oxazole, different electronic profile. | Can improve selectivity over related targets. nih.govnih.gov |

| Indole | Bicyclic, larger hydrophobic surface, H-bond donor (N-H). | Kinase inhibitors, serotonin (B10506) receptor ligands. researchgate.net |

| Pyrazolo[1,5-a]pyrimidine | Fused bicyclic system, purine isostere. | Potent kinase inhibitors. nih.gov |

| Thiazole | Bioisostere of oxazole, more lipophilic. | Often interchangeable with oxazole. nih.govnih.gov |

Advanced Characterization and Computational Modeling in Research

Spectroscopic Analysis for Confirmation and Elucidation

Spectroscopic techniques are fundamental to the characterization of "3-Methoxy-4-(oxazol-5-yl)aniline," offering empirical data to confirm its molecular structure, validate its elemental composition, and determine its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For "this compound," both ¹H and ¹³C NMR are employed to confirm the connectivity of atoms and the specific arrangement of functional groups.

In a typical ¹H NMR spectrum, the protons on the aniline (B41778) ring, the methoxy (B1213986) group, and the oxazole (B20620) ring would exhibit characteristic chemical shifts (δ) and coupling patterns. For instance, the methoxy group (-OCH₃) would appear as a sharp singlet, while the aromatic protons would show a more complex pattern of doublets and doublets of doublets, their specific shifts influenced by the electron-donating amino and methoxy groups and the electron-withdrawing oxazole ring. Patent literature describing derivatives of this compound confirms the use of 400 MHz NMR instruments and standard deuterated solvents like DMSO-d₆, CDCl₃, and CD₃OD for analysis. google.com The carbon atoms of the molecule are mapped using ¹³C NMR, with distinct signals expected for the methoxy carbon, the carbons of the benzene (B151609) and oxazole rings, and the carbon atoms bonded to nitrogen and oxygen. arkat-usa.org

Table 1: Illustrative ¹H and ¹³C NMR Data for a Derivative Containing the this compound Core

| Atom Type | Technique | Exemplary Chemical Shift (δ) in ppm | Description |

| Methoxy Protons | ¹H NMR | 3.95 (s, 3H) | A singlet integrating to three protons, characteristic of the -OCH₃ group. arkat-usa.org |

| Aromatic Protons | ¹H NMR | 7.30 - 7.66 (m) | A series of multiplets corresponding to the protons on the substituted benzene ring. arkat-usa.org |

| Oxazole Proton | ¹H NMR | 7.51 (s, 1H) | A singlet for the proton on the oxazole ring. arkat-usa.org |

| Methoxy Carbon | ¹³C NMR | 55.85 | Signal corresponding to the carbon of the methoxy group. arkat-usa.org |

| Aromatic & Oxazole Carbons | ¹³C NMR | 100.54 - 157.45 | A range of signals representing the carbon atoms within the aromatic and heterocyclic ring systems. arkat-usa.org |

Note: Data is derived from a published derivative, N-(3-Methoxy-4-(oxazol-5-yl)phenyl)-5-(2-nitrophenyl)oxazol-2-amine, and serves to illustrate the types of signals observed. arkat-usa.org

High-Resolution Mass Spectrometry (HRMS) is crucial for validating the molecular formula of "this compound" by providing a highly accurate mass measurement. The compound has a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of approximately 190.20 g/mol . biosynth.comcookechem.com

HRMS analysis measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of the elemental composition. For "this compound," the experimentally determined mass of the protonated molecule [M+H]⁺ would be compared against the calculated theoretical mass. A close match between these values provides strong evidence for the correct molecular formula. Research on related oxazole derivatives frequently reports HRMS data to confirm the identity of newly synthesized compounds, demonstrating the technique's importance in the field. arkat-usa.org

Table 2: Molecular Formula and Mass Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂ | biosynth.comcookechem.com |

| Molecular Weight (Monoisotopic) | 190.0742 g/mol | Calculated |

| Theoretical m/z [M+H]⁺ | 191.0815 | Calculated |

| Experimental m/z [M+H]⁺ | Confirmed by matching theoretical value | arkat-usa.org |

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of chemical compounds like "this compound." This technique separates the target compound from any impurities, starting materials, or byproducts. In a typical analysis, the compound is dissolved in a suitable solvent and injected into the HPLC system. The output, a chromatogram, shows peaks corresponding to the different components of the mixture. The purity is determined by the relative area of the peak corresponding to "this compound."

Furthermore, preparative HPLC is often utilized during the synthesis process to isolate and purify the final product from complex reaction mixtures. google.comgoogle.com Analytical HPLC methods are then used to confirm the purity of the isolated compound, often reporting a retention time (Rt) under specific conditions (e.g., column type, mobile phase gradient). google.com For example, in patent literature, derivatives of this compound are characterized by their specific retention times, such as an Rt of 1.73 minutes under the defined analytical method. google.com

Computational Chemistry and Molecular Modeling

Computational methods are powerful tools for predicting and rationalizing the chemical and biological properties of molecules, providing insights that complement experimental findings.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor or enzyme. For "this compound," which serves as a scaffold in drug discovery, molecular docking can predict its binding affinity and mode of interaction with various biological targets. ontosight.ai

Studies on related oxazole-containing compounds have used docking programs like AutoDock Vina to screen them against target enzymes. Such simulations can help identify key interactions, such as hydrogen bonds formed by the aniline or oxazole groups and hydrophobic interactions involving the aromatic rings. The methoxy group's potential to engage in polar interactions can also be evaluated. Docking studies on similar structures have been performed against targets like cyclin-dependent kinase 2 (CDK2), highlighting the utility of this approach in identifying potential kinase inhibitors. jscholarpublishers.com The results of these simulations, often expressed as a binding energy score, help prioritize compounds for synthesis and biological testing.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules. researchgate.net For "this compound," DFT calculations can provide valuable information on its molecular geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP).

These calculations help in understanding the molecule's reactivity; for example, the distribution of electron density indicated by the MEP map can predict sites susceptible to electrophilic or nucleophilic attack. The energies of the HOMO and LUMO are important for predicting electronic properties and reactivity. researchgate.netresearchgate.net Research on other oxazole derivatives has utilized DFT methods, such as B3LYP with basis sets like 6-31G(d,p), to correlate computed molecular descriptors with experimentally observed properties, such as corrosion inhibition. researchgate.net These theoretical studies provide a deeper understanding of the molecule's intrinsic properties that govern its behavior. researchgate.net

Theoretical Studies on Adsorption Mechanisms (e.g., Corrosion Inhibition)

Theoretical studies, particularly those employing quantum chemical calculations and molecular dynamics simulations, provide profound insights into the adsorption mechanisms of organic molecules. In the context of corrosion inhibition, these studies are crucial for understanding how a molecule like this compound interacts with a metal surface to form a protective barrier.

Research on structurally similar compounds, such as 3-(1,3-oxazol-5-yl)aniline (B119962) (3-OYA), has demonstrated the effectiveness of oxazole derivatives as corrosion inhibitors for mild steel in acidic environments like 1 M HCl. researchgate.net Theoretical models for these compounds reveal that their high inhibition efficiency stems from strong adsorption onto the metal surface. researchgate.netnih.gov The adsorption mechanism is typically a combination of physical and chemical interactions (physisorption and chemisorption). researchgate.netrsc.org

Physisorption occurs via electrostatic interactions between the charged metal surface and the protonated inhibitor molecule in the acidic medium. Chemisorption, the stronger of the two interactions, involves the sharing of electrons between the inhibitor molecule and the metal's d-orbitals. For this compound, the electron-rich centers—namely the nitrogen and oxygen heteroatoms in the oxazole and aniline moieties, and the π-electrons of the aromatic rings—are the primary sites for this chemical bonding. nih.govresearchgate.net The presence of the electron-donating methoxy (-OCH₃) and amino (-NH₂) groups on the aniline ring increases the electron density on the molecule, further enhancing its ability to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and improved corrosion inhibition.

Density Functional Theory (DFT) calculations are commonly used to determine quantum chemical parameters that correlate with inhibition efficiency. researchgate.net These parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment. A high EHOMO value indicates a greater tendency to donate electrons, while a low ELUMO value suggests a higher affinity for accepting electrons from the metal surface. A small energy gap (ΔE) generally correlates with higher reactivity and thus greater inhibition efficiency. acs.org

Molecular dynamics simulations further show that inhibitor molecules like these tend to adsorb in a parallel orientation to the metal surface. researchgate.net This parallel adsorption maximizes the contact area, allowing the protective organic film to block more active corrosion sites on the surface. researchgate.net The Langmuir adsorption isotherm model is often used to describe the adsorption behavior, confirming the formation of a monolayer of the inhibitor on the metal. researchgate.netacs.org The negative value of the Gibbs free energy of adsorption (ΔG°ads) calculated from this isotherm indicates a spontaneous adsorption process. researchgate.net

| Theoretical Method | Parameter/Finding | Significance in Corrosion Inhibition | Supporting Evidence |

|---|---|---|---|

| Density Functional Theory (DFT) | High EHOMO, Low ELUMO, Small ΔE | Indicates high reactivity and electron-donating capability, leading to strong adsorption and high inhibition efficiency. | researchgate.netacs.org |

| Molecular Dynamics (MD) Simulations | Parallel adsorption orientation on the metal surface | Maximizes surface coverage, effectively blocking active corrosion sites. | researchgate.net |

| Langmuir Adsorption Isotherm | Monolayer adsorption, Negative ΔG°ads | Confirms the formation of a stable, protective film and a spontaneous adsorption process. | researchgate.netacs.org |

| Quantum Chemical Calculations | Identification of active sites (N, O atoms, π-electrons) | Reveals that heteroatoms and aromatic rings are the primary centers for chemisorption with the metal surface. | nih.govresearchgate.net |

| Analysis of Functional Groups | Presence of electron-donating groups (-NH₂, -OCH₃) | Increases electron density on the molecule, enhancing its adsorption and protective capabilities. | rsc.org |

Conformational Analysis

The conformational flexibility of this compound is a key determinant of its chemical reactivity and biological activity. Conformational analysis involves studying the different spatial arrangements of atoms that can be achieved through rotation about single bonds. For this molecule, the most significant rotations occur around the C-C bond connecting the aniline and oxazole rings, and the C-O bond of the methoxy group.

The relative orientation of the two aromatic rings (aniline and oxazole) is crucial. The molecule will tend to adopt a conformation that minimizes steric hindrance while optimizing electronic interactions. A fully planar conformation, where both rings lie in the same plane, would maximize π-system conjugation. However, steric clashes between the hydrogen atoms on the adjacent rings could force a slight twist from planarity. The preferred conformation is likely a near-planar arrangement, which represents a balance between stabilizing electronic effects and destabilizing steric repulsion. Computational modeling is essential to determine the precise dihedral angle and the energy barrier for rotation. researchgate.net

Understanding the conformational landscape is particularly important in medicinal chemistry. The biological activity of a molecule often depends on its ability to adopt a specific low-energy conformation, often referred to as the "bioactive conformation," which allows it to fit into the binding site of a biological target like an enzyme or receptor. researchgate.net The distribution of conformations is typically considered within a relevant free energy range, often up to 5-8 kcal/mol above the global minimum, as the active conformation may not be the absolute lowest energy state. researchgate.net

| Rotatable Bond | Connected Groups | Primary Conformational Factors | Predicted Preference |

|---|---|---|---|

| Aniline C — Oxazole C | (3-Methoxy-4-amino)phenyl — Oxazolyl | Steric hindrance vs. π-conjugation | Near-planar orientation to balance electronic stabilization and steric repulsion. |

| Aromatic C — O (Methoxy) | Aniline Ring — Methoxy Group | Steric hindrance with adjacent substituents (-NH₂, oxazole ring) | Orientation that minimizes steric clashes, likely with the methyl group directed away from the amino group. |

| Aromatic C — N (Amino) | Aniline Ring — Amino Group | Pyramidalization of nitrogen, hydrogen bonding potential | The amino group's hydrogens will be positioned to minimize steric strain. |

Mechanistic Predictions of Chemical Reactions

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the aniline moiety (an aromatic amine) and the oxazole ring (a heteroaromatic system). Mechanistic predictions can be made based on the known reactivity of these individual components.

The aniline portion of the molecule is rich in electrons due to the strong activating effects of the amino (-NH₂) and methoxy (-OCH₃) groups. These groups are ortho-, para-directing for electrophilic aromatic substitution. Given that the para position to the amino group is occupied by the oxazole ring, and one ortho position is occupied by the methoxy group, incoming electrophiles are most likely to attack the positions ortho to the amino group and para to the methoxy group. The amino group itself can also undergo a variety of reactions, such as acylation, alkylation, and diazotization followed by subsequent substitution reactions (Sandmeyer-type reactions).

The oxazole ring is a five-membered heterocycle that is generally considered to be relatively stable and aromatic. It is less susceptible to electrophilic attack than the highly activated aniline ring. However, it can participate in certain chemical transformations. For instance, oxazoles can be involved in cycloaddition reactions or can be synthesized via the cyclodehydration of N-acyl-α-amino acids. researchgate.net

Furthermore, the presence of both aniline and oxazole motifs makes this compound a valuable substrate for transition metal-catalyzed cross-coupling reactions. nih.gov The C-N bond of the aniline or C-H bonds on either ring could be targeted for functionalization using catalysts based on palladium, copper, or nickel. For example, Suzuki or Buchwald-Hartwig coupling reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds, respectively, enabling the synthesis of a wide array of complex derivatives. nih.gov

| Reactive Site | Reaction Type | Predicted Mechanism/Outcome | Relevant Literature Context |

|---|---|---|---|

| Aniline Ring | Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) | Substitution occurs at positions activated by the -NH₂ and -OCH₃ groups, primarily at C2 and C6. | Standard aniline chemistry |

| Amino Group (-NH₂) | Acylation / Sulfonylation | Nucleophilic attack by the nitrogen on an acyl halide or sulfonyl chloride to form an amide or sulfonamide. | researchgate.net |

| Amino Group (-NH₂) | Diazotization | Reaction with nitrous acid (HNO₂) to form a diazonium salt, which is a versatile intermediate for substitution reactions. | Standard aniline chemistry |

| Entire Molecule | Transition Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Formation of new C-C or C-N bonds, enabling the synthesis of more complex derivatives. | nih.gov |

| Oxazole Ring | Cycloaddition / Ring Opening | Potential participation in pericyclic reactions or ring-opening under harsh conditions, though generally stable. | researchgate.net |

Future Perspectives and Translational Research

Identification of Novel Biological Targets and Therapeutic Avenues

The oxazole (B20620) ring is a five-membered heterocyclic nucleus containing nitrogen and oxygen atoms, which allows it to interact with various enzymes and receptors within biological systems through a range of non-covalent interactions. tandfonline.comnih.gov This versatility has led to the development of numerous oxazole-containing compounds with a wide array of biological activities, including antibacterial, antifungal, antiviral, antitubercular, anticancer, and anti-inflammatory properties. nih.govsemanticscholar.org

Given the established pharmacological profile of the oxazole scaffold, 3-Methoxy-4-(oxazol-5-yl)aniline could be investigated for similar therapeutic applications. The methoxy-aniline moiety also contributes to the potential bioactivity of the compound. For instance, derivatives of 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) have been explored as antitumor agents and inhibitors of various protein kinases.

Potential Therapeutic Areas and Biological Targets:

Oncology: Oxazole derivatives have been identified as inhibitors of various targets in cancer therapy, including tubulin polymerization, protein kinases, and DNA topoisomerases. nih.govresearchgate.net The presence of the methoxy-aniline group could further enhance its potential as an anticancer agent. For example, novel imidazo[2,1-b]oxazole derivatives have been shown to inhibit RAF kinases, reducing the viability of colon cancer and melanoma cell lines. iiarjournals.org

Inflammatory Diseases: Certain oxazole derivatives have demonstrated anti-inflammatory effects by inhibiting enzymes such as cyclooxygenase (COX). rsc.org The potential of this compound as an anti-inflammatory agent could be explored by screening it against key inflammatory mediators.

Infectious Diseases: The oxazole ring is a key component of several antibacterial and antifungal drugs. researchgate.net Research into the antimicrobial properties of this compound against a panel of pathogenic bacteria and fungi could reveal new therapeutic avenues.

Neurological Disorders: The structural characteristics of oxazole and isoxazole (B147169) derivatives enable them to target a range of clinical disorders, including neurological diseases. rsc.org

Further research, including high-throughput screening and molecular docking studies, will be crucial to identify specific biological targets of this compound and to elucidate its mechanism of action.

Optimization of Synthetic Pathways for Scalability and Sustainability

The development of efficient, scalable, and sustainable synthetic methods is a critical aspect of modern pharmaceutical chemistry. For this compound, this would involve optimizing the synthesis of both the substituted aniline (B41778) and the oxazole ring, as well as their final coupling.

Sustainable Synthesis of the Oxazole Ring:

Several "green" synthetic approaches for oxazole derivatives have been reported, aiming to reduce the environmental impact of chemical processes. researchgate.net These methods often utilize more environmentally friendly solvents, catalysts, and reaction conditions. Conventional methods for oxazole synthesis include the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and the Van Leusen reaction. tandfonline.comresearchgate.netnih.gov Recent advancements have focused on catalyst- and additive-free transformations to improve efficiency and sustainability. organic-chemistry.org

Scalable Synthesis of Substituted Anilines:

The synthesis of substituted anilines, which are prevalent in many pharmaceuticals, has also been a focus of process optimization. acs.org Traditional methods can be cumbersome and hazardous. semanticscholar.org The development of straightforward, inexpensive, and scalable methods for producing highly substituted anilines at room temperature is an active area of research. semanticscholar.orgchemrxiv.org For instance, a facile method for the synthesis of meta-substituted arylamines from acyclic precursors has been developed, which is amenable to gram-scale synthesis. rsc.org

Future research on the synthesis of this compound should focus on developing a convergent and atom-economical route that is suitable for large-scale production while minimizing waste and the use of hazardous reagents.

Advancements in Preclinical Evaluation and Drug Development Potential

Before a compound can be considered for clinical trials, it must undergo rigorous preclinical evaluation to assess its efficacy and safety. For this compound, this would involve a series of in vitro and in vivo studies.

In Vitro Evaluation:

Antiproliferative Activity: The compound would be tested against a panel of human cancer cell lines to determine its potency and selectivity. nih.gov For example, novel 1,3-oxazole sulfonamides have shown promising growth inhibitory properties against the NCI-60 human tumor cell line panel. nih.gov

Enzyme Inhibition Assays: Based on the predicted biological targets, enzymatic assays would be conducted to quantify the inhibitory activity of the compound.

Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of the compound would be determined against various bacterial and fungal strains.

In Vivo Evaluation:

Animal Models of Disease: If promising in vitro activity is observed, the compound would be tested in relevant animal models to evaluate its efficacy in a living organism. For instance, preclinical studies of new tandfonline.comnih.govoxazolo[5,4-e]isoindole derivatives in diffuse malignant peritoneal mesothelioma have shown their ability to reduce tumor cell growth in vivo. acs.org

Pharmacokinetic and Toxicological Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its potential toxicity, would be thoroughly investigated. rsc.org

The data generated from these preclinical studies will be essential to determine the drug development potential of this compound and to guide its potential progression into clinical trials.

Exploration of Multi-target Activity and Combination Therapies

The concept of multi-target drugs, which can modulate multiple biological targets simultaneously, has gained traction in drug discovery as a potential strategy to enhance therapeutic efficacy and overcome drug resistance. organic-chemistry.org Given the diverse biological activities associated with both the oxazole and aniline scaffolds, this compound could potentially exhibit multi-target activity.

For example, some oxazole derivatives have been shown to inhibit both inflammatory and cancer-related pathways. nih.gov The potential for this compound to act as a multi-target agent could be explored through comprehensive profiling against a wide range of biological targets.

Furthermore, the use of this compound in combination with other therapeutic agents could be investigated. Combination therapies often lead to synergistic effects, allowing for lower doses of individual drugs and potentially reducing side effects. For instance, in cancer treatment, combining a novel agent with existing chemotherapeutic drugs or targeted therapies is a common strategy to improve patient outcomes.

Future research could focus on identifying rational combination therapies involving this compound based on its mechanism of action and the underlying biology of the targeted disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。